

Application of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone in Agrochemical Synthesis

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Compound of Interest

Compound Name: 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Cat. No.: B141236

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as 3-chloromethyl-4-hydroxyacetophenone, is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals.^[1] Its reactive chloromethyl and ketone functional groups, combined with the phenolic hydroxyl group, allow for a range of chemical modifications, making it a valuable building block for the creation of novel pesticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of several classes of agrochemicals derived from this starting material.

Key Properties of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Before its application in synthesis, it is essential to understand the key properties of the starting material.

Property	Value
CAS Number	24085-05-0
Molecular Formula	C ₉ H ₉ ClO ₂
Molecular Weight	184.62 g/mol [2][3]
Appearance	Light red to pink solid[2]
Melting Point	160 °C (with decomposition)[2][4]
Boiling Point	363.6±32.0 °C (Predicted)[4]
Density	1.0 ± 0.06 g/cm ³ (Predicted)[2]

Synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

The starting material itself can be synthesized via the Blanc chloromethylation of 4-hydroxyacetophenone.[5][6]

Experimental Protocol: Synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Materials:

- 4-hydroxyacetophenone
- Formaldehyde (37% solution)
- Concentrated hydrochloric acid
- Water

Procedure:

- Prepare a mixture of 260 mL of 37% formaldehyde and 1800 mL of concentrated hydrochloric acid.

- Add 400 g of 4-hydroxyacetophenone to the mixture at approximately 45 °C.
- Maintain the reaction mixture at 50 °C for two hours.
- Filter the resulting mixture and wash the solid product with water.
- The obtained product is 3-chloromethyl-4-hydroxyacetophenone.

Yield: Approximately 92%.[\[5\]](#)[\[6\]](#)

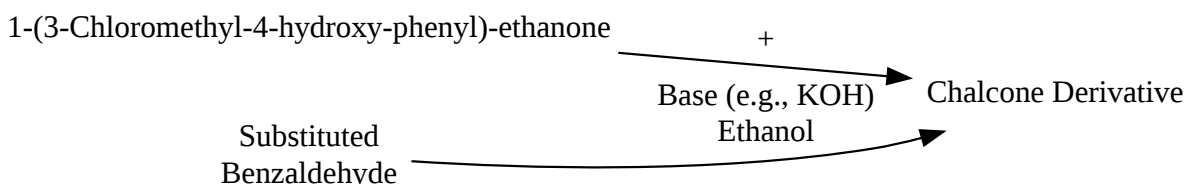
Applications in Agrochemical Synthesis

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone serves as a precursor for the synthesis of several classes of biologically active compounds, including chalcones, oxime ethers, and thiazoles.

Synthesis of Antifungal Chalcones

Chalcones, characterized by an α,β -unsaturated ketone core, are known for their broad spectrum of biological activities, including antifungal properties.[\[7\]](#)[\[8\]](#)[\[9\]](#) The synthesis involves a Claisen-Schmidt condensation of **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** with a substituted benzaldehyde.

General Reaction Scheme:



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Caption: General synthesis of chalcones.

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

- **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone**
- Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
- Potassium hydroxide (KOH)
- Ethanol
- Water
- Hydrochloric acid (dilute)

Procedure:

- Dissolve **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** (1 equivalent) in ethanol in a round-bottom flask.
- Add the substituted benzaldehyde (1 equivalent) to the solution.
- Slowly add an aqueous solution of potassium hydroxide (a catalytic amount) to the mixture while stirring.
- Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
- Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.
- Filter the solid, wash with water until neutral, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data for Representative Antifungal Chalcones:

Compound Class	Target Pathogen	EC ₅₀ (µg/mL)	Reference
Chalcone Derivatives	Phomopsis sp.	14.4	[10]
Chalcone Derivatives	Rhizoctonia solani	- (74.4% protection at 200 µg/mL)	[10]
2'-hydroxy-4'-methoxychalcone	Candida albicans (fluconazole-resistant)	- (FICI = 0.007 with fluconazole)	[9]

Synthesis of Herbicidal Oxime Ethers

Oxime ethers are a class of compounds known to exhibit herbicidal and insecticidal activities. The synthesis typically involves the oximation of the ketone followed by etherification.

Experimental Workflow:



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Caption: Synthesis of oxime ether derivatives.

Experimental Protocol: Synthesis of an Oxime Ether Derivative

Step 1: Oximation

- Dissolve **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** (1 equivalent) in methanol.
- Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).[11]

- Reflux the mixture for 2-4 hours, monitoring by TLC.
- After cooling, remove the solvent under reduced pressure.
- Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.

Step 2: Etherification

- Dissolve the crude oxime (1 equivalent) in a suitable solvent such as DMF.
- Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.
- Stir the mixture for 30 minutes, then add the desired alkyl halide (1.1 equivalents).
- Allow the reaction to proceed at room temperature for 4-6 hours.
- Quench the reaction with cold water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to yield the oxime ether.

Synthesis of Fungicidal Thiazole Derivatives

Thiazole-containing compounds are known to possess a wide range of biological activities, including fungicidal properties. A common route to synthesize 2-aminothiazoles is the Hantzsch thiazole synthesis, involving the reaction of an α -haloketone with a thioamide. In this case, the chloromethyl group on the starting material can be utilized.

Logical Relationship for Synthesis:



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Caption: Hantzsch-type synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of a Thiazole Derivative

Materials:

- **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone**
- Thiourea
- Ethanol

Procedure:

- In a round-bottom flask, dissolve **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** (1 equivalent) in ethanol.
- Add thiourea (1 equivalent) to the solution.
- Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.

- If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization.
- Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.

Conclusion

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is a valuable and versatile intermediate for the synthesis of a range of agrochemically important compounds. The protocols provided herein offer a foundation for the development of novel chalcones, oxime ethers, and thiazoles with potential antifungal and herbicidal activities. Further optimization of reaction conditions and exploration of a wider range of derivatives are encouraged to identify compounds with enhanced efficacy and desirable environmental profiles.

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